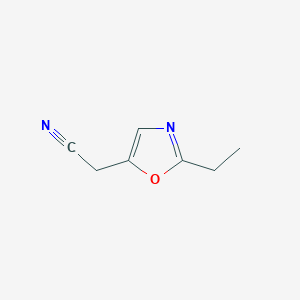

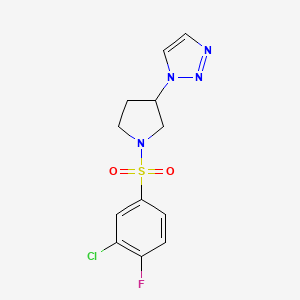

![molecular formula C23H22ClN3O4 B2495084 8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2305256-02-2](/img/structure/B2495084.png)

8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the subject involves multiple steps, including efficient condensation reactions and the use of protective groups. For example, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during synthesis, showcasing a method that maintains functional group integrity while other reactions proceed (Gioeli & Chattopadhyaya, 1982). Additionally, the synthesis of imidazo[1,2-a]pyridine derivatives highlights the use of combinatorial chemistry to create compounds with potential medicinal and biological relevance (Marandi, 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized through various spectroscopic techniques, including IR, 1H, 13C NMR, and Mass spectroscopy. These methods provide insights into the stability and the detailed structural configuration of synthesized products, as demonstrated in the synthesis of related imidazo[1,2-a]pyridine derivatives (Marandi, 2018).

Chemical Reactions and Properties

The reactivity of such compounds is notable, with the fluoren-9-ylmethoxycarbonyl (Fmoc) group being a key component in synthetic strategies due to its ability to be removed conveniently under mild conditions, leaving other sensitive groups unaffected (Gioeli & Chattopadhyaya, 1982). This property is critical in the synthesis of complex molecules where selective deprotection is required.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for understanding their behavior in various environments. These properties influence the compound's application in biological systems and its overall stability under different conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity with other functional groups, stability under various chemical conditions, and the ability to undergo specific reactions, are pivotal. The protective groups used in synthesis, like the Fmoc group, play a significant role in determining the chemical behavior of these compounds (Gioeli & Chattopadhyaya, 1982).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is notable for its role in protecting hydroxy-groups in chemical synthesis. This group can be removed by the action of triethylamine in dry pyridine solution, making it useful in complex chemical syntheses where other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).

Medicinal Chemistry

In medicinal chemistry, derivatives of the compound have been studied for their potential as NMDA receptor antagonists. X-ray studies have characterized these derivatives, revealing the importance of the molecule's configuration in determining its molecular complexity and potential pharmacophoric parameters (Bombieri et al., 2005).

Combinatorial Chemistry

This compound is also significant in the field of combinatorial chemistry. It has been used in one-pot synthesis processes, leading to the creation of novel materials with applications in medicinal and biological sciences. This highlights its versatility in creating diverse chemical structures (Marandi, 2018).

Organic Dye Synthesis

The compound has been utilized in the synthesis of organic dyes. Its derivatives have shown significant potential in creating dyes with large Stokes shifts and high absolute quantum yields, making them useful in applications requiring fluorescence with fast-response characteristics (Marchesi et al., 2019).

Antibacterial Research

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing research in developing new antibacterial agents, demonstrating the compound's relevance in pharmaceutical research (Asahina et al., 2008).

Eigenschaften

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4.ClH/c27-22(28)20-12-26-11-5-10-19(21(26)24-20)25-23(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,12,18-19H,5,10-11,13H2,(H,25,29)(H,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZVESQRVKGNKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC(=CN2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

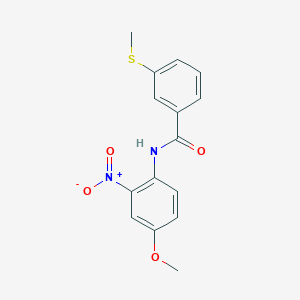

![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)

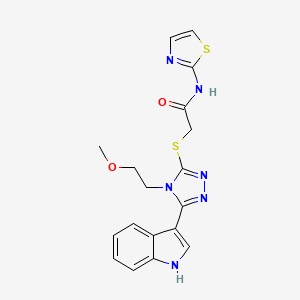

![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)

![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)

![3-(benzylthio)-7-(4-bromophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2495017.png)

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)

![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)